Androsterone sulfate

Description

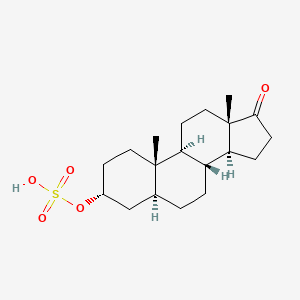

5alpha-Androstane-3alpha-ol-17-one sulfate, also known as 3alpha-hydroxy-5alpha-androstan-17-one 3-sulfate or 5α-androstane-3α-ol-17-one sulfuric acid, belongs to the class of organic compounds known as sulfated steroids. These are sterol lipids containing a sulfate group attached to the steroid skeleton. 5alpha-Androstane-3alpha-ol-17-one sulfate is considered to be a practically insoluble (in water) and relatively neutral molecule. 5alpha-Androstane-3alpha-ol-17-one sulfate has been found throughout most human tissues, and has also been detected in multiple biofluids, such as feces, urine, and blood. Within the cell, 5alpha-androstane-3alpha-ol-17-one sulfate is primarily located in the cytoplasm, membrane (predicted from logP) and endoplasmic reticulum. In humans, 5alpha-androstane-3alpha-ol-17-one sulfate is involved in the androgen and estrogen metabolism pathway.

Structure

2D Structure

3D Structure

Properties

CAS No. |

2479-86-9 |

|---|---|

Molecular Formula |

C19H30O5S |

Molecular Weight |

370.5 g/mol |

IUPAC Name |

[(3R,5S,8R,9S,10S,13S,14S)-10,13-dimethyl-17-oxo-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-yl] hydrogen sulfate |

InChI |

InChI=1S/C19H30O5S/c1-18-9-7-13(24-25(21,22)23)11-12(18)3-4-14-15-5-6-17(20)19(15,2)10-8-16(14)18/h12-16H,3-11H2,1-2H3,(H,21,22,23)/t12-,13+,14-,15-,16-,18-,19-/m0/s1 |

InChI Key |

ZMITXKRGXGRMKS-HLUDHZFRSA-N |

SMILES |

CC12CCC(CC1CCC3C2CCC4(C3CCC4=O)C)OS(=O)(=O)O |

Isomeric SMILES |

C[C@]12CC[C@H](C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4=O)C)OS(=O)(=O)O |

Canonical SMILES |

CC12CCC(CC1CCC3C2CCC4(C3CCC4=O)C)OS(=O)(=O)O |

Other CAS No. |

2479-86-9 |

physical_description |

Solid |

Synonyms |

androsterone sulfate androsterone sulfate, (3alpha,5beta)-isomer androsterone sulfate, (3beta,5alpha)-isomer androsterone sulfate, (3beta,5beta)-isomer androsterone sulfate, sodium salt androsterone sulfate, sodium salt, (3alpha,5beta)-isomer androsterone sulfate, sodium salt, (3beta,5alpha)-isomer epiandrosterone sulfate |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Biological Function of Androsterone Sulfate

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Androsterone (B159326) sulfate (B86663) (Andros-S), an endogenous 3α-sulfated neurosteroid, has long been categorized primarily as an inactive urinary metabolite of androgens. However, emerging research has illuminated its distinct biological activities, particularly within the central nervous system. As the most abundant 5α-reduced androgen metabolite in serum, Andros-S serves as a significant component of the circulating steroid pool.[1][2] This document provides a comprehensive technical overview of the synthesis, metabolism, and multifaceted biological functions of Androsterone sulfate. It details its role as a neurosteroid, its involvement in androgenic signaling, its clinical significance in various pathologies, and the analytical methodologies employed for its quantification. This guide is intended to serve as a foundational resource for professionals engaged in endocrinology, neuropharmacology, and steroid-related drug development.

Synthesis and Metabolism of this compound

This compound is a key intermediate and metabolite in the complex network of human steroidogenesis. It is primarily derived from the metabolism of testosterone (B1683101) and dehydroepiandrosterone (B1670201) (DHEA).

Synthesis: The formation of this compound involves two principal enzymatic steps following the synthesis of its precursor, androsterone:

-

5α-Reduction: Testosterone is converted to 5α-dihydrotestosterone (DHT) by the enzyme 5α-reductase. DHT is then metabolized to androsterone. Alternatively, androstenedione (B190577) can be converted to androsterone.

-

Sulfation: Androsterone is subsequently sulfated at the 3α-hydroxyl group to form this compound. This reaction is catalyzed by sulfotransferase enzymes, particularly SULT2A1, which transfers a sulfonate group from the universal donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS).

Metabolism: The sulfated form, Andros-S, is not a terminal metabolite. It can be hydrolyzed back to its unconjugated, biologically active form, androsterone, by the enzyme steroid sulfatase (STS).[2] This reversible sulfation mechanism suggests that this compound may function as a circulating reservoir that can be locally reactivated in target tissues.

Caption: Metabolic pathway of this compound synthesis.

Core Biological Functions

While traditionally considered a mere excretory product, this compound possesses intrinsic biological activities and contributes to the broader androgenic environment.

Neurosteroid Activity

This compound is classified as a neurosteroid, capable of crossing the blood-brain barrier and modulating neuronal excitability. Its primary neuropharmacological action is the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor.[3]

-

Mechanism of Action: By binding to a site distinct from the GABA binding site, this compound enhances the receptor's response to GABA. This potentiation of the inhibitory GABAergic system leads to a decrease in neuronal firing. This mechanism contributes to its potential anticonvulsant effects.[3] While its precursor, DHEAS, acts as an antagonist, Androsterone itself is a positive modulator.[4][5]

Caption: Positive allosteric modulation of the GABA-A receptor.

Androgenic and Metabolic Functions

This compound is a weak androgen. Its primary contribution to androgenicity is through its role as a metabolite and potential precursor to more potent androgens.

-

Marker of 5α-Reductase Activity: As a downstream product of DHT, serum levels of this compound can reflect the activity of the 5α-reductase enzyme, which is crucial for the conversion of testosterone to the more potent DHT.[1]

-

Intracrine Signaling: The conversion of this compound back to androsterone in peripheral tissues by steroid sulfatase (STS) contributes to the local, or intracrine, androgen environment. This is particularly relevant in tissues like the prostate.

Putative Pheromonal Effects

Some sources suggest that this compound may function as a human pheromone, although this is not as rigorously established as its neurosteroid functions. Purported effects include mood elevation and enhanced sociability, creating a "warm" or "fun" social perception.[6][7] These effects are thought to contribute to subconscious social signaling.

Clinical Significance and Disease Association

Alterations in this compound metabolism and levels are associated with several pathological conditions.

-

Prostate Cancer: In the context of castration-resistant prostate cancer (CRPC), the enzyme steroid sulfatase (STS) is often overexpressed.[8] STS can convert circulating adrenal precursors like DHEA sulfate (DHEAS) and, by extension, this compound, into active androgens within the tumor microenvironment.[8][9] This intracrine synthesis can fuel cancer cell proliferation despite systemic androgen deprivation therapy.[8][9] Consequently, STS is being investigated as a therapeutic target in advanced prostate cancer.

-

Hirsutism and PCOS: this compound is the most abundant 5α-reduced androgen metabolite in serum.[1][2] Studies have investigated its utility as a biomarker for hyperandrogenism in conditions like Polycystic Ovary Syndrome (PCOS) and idiopathic hirsutism. However, its serum levels are not consistently elevated in hirsute women compared to normal controls, unlike other androgen metabolites.[1][2] Its concentration correlates strongly with DHEAS, indicating a primary adrenal origin in these patients.[1] Therefore, it is not recommended as a standalone marker for hirsutism.[1]

Quantitative Data

Serum concentrations of this compound can vary based on age, sex, and physiological condition. The following table summarizes representative data from clinical studies.

| Population | Mean Serum this compound Concentration (μmol/L) | Equivalent (ng/mL) | Reference |

| Normal Women | 3.0 ± 0.5 | ~1111.5 ± 185.3 | [1][2] |

| Hirsute Women (Total) | 3.0 ± 0.4 | ~1111.5 ± 148.2 | [1][2] |

| Polycystic Ovary Syndrome (PCOS) | 3.2 ± 0.4 | ~1185.6 ± 148.2 | [1][2] |

| Idiopathic Hirsutism | 3.5 ± 0.5 | ~1296.8 ± 185.3 | [1][2] |

| Obese Women | 1.7 ± 0.3 | ~629.9 ± 111.2 | [1][2] |

Conversion Note: Molar mass of this compound is 370.5 g/mol . 1 μmol/L = 370.5 ng/mL.

Experimental Protocols for Quantification

Accurate quantification of this compound is critical for research and clinical diagnostics. The two primary methods are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is considered the gold standard for steroid analysis due to its high specificity and sensitivity.

Detailed Methodology:

-

Sample Preparation:

-

Protein Precipitation: Serum or plasma samples are treated with a solvent like acetonitrile (B52724) to precipitate proteins.

-

Solid-Phase Extraction (SPE): The supernatant is passed through an SPE cartridge (e.g., C18) to remove interfering substances like phospholipids.

-

Elution and Reconstitution: The steroid fraction is eluted with a solvent (e.g., methanol) and dried under nitrogen. The residue is reconstituted in a solution compatible with the mobile phase.

-

-

Chromatographic Separation:

-

The extract is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system.

-

A reverse-phase column (e.g., C18) is typically used to separate this compound from other structurally similar steroids based on their hydrophobicity.

-

-

Mass Spectrometric Detection:

-

The eluent from the LC system is ionized, usually via electrospray ionization (ESI).

-

A triple quadrupole mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode.

-

Specific precursor-to-product ion transitions for this compound and a stable isotope-labeled internal standard are monitored for highly selective quantification.

-

Caption: General experimental workflow for LC-MS/MS analysis.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a high-throughput immunoassay technique used for steroid quantification, though it can be susceptible to cross-reactivity with other steroids.

Detailed Methodology (Competitive ELISA):

-

Plate Coating: A microtiter plate is pre-coated with a capture antibody.

-

Competitive Binding: Standards or samples containing this compound are added to the wells, along with a fixed amount of enzyme-conjugated this compound (e.g., HRP-conjugate). The free Andros-S in the sample competes with the enzyme-conjugated Andros-S for binding to the capture antibody.

-

Washing: The plate is washed to remove any unbound components.

-

Substrate Addition: A chromogenic substrate is added, which reacts with the enzyme (HRP) to produce a color.

-

Signal Detection: The reaction is stopped, and the absorbance is measured using a spectrophotometer. The intensity of the color is inversely proportional to the concentration of this compound in the sample.

-

Quantification: A standard curve is generated to determine the concentration in the unknown samples.

Conclusion

This compound is a biologically significant steroid that transcends its traditional role as a simple metabolite. Its function as a neurosteroid modulator of the GABA-A receptor highlights its importance in regulating neuronal excitability. Furthermore, its position within the androgen metabolic pathway, particularly its relationship with 5α-reductase and steroid sulfatase, implicates it in the pathophysiology of conditions like prostate cancer. While its utility as a direct biomarker for hyperandrogenism is limited, its measurement provides valuable insights into adrenal androgen production and metabolism. Continued research into the nuanced roles of this compound is essential for advancing our understanding of neuroendocrinology and developing novel therapeutic strategies for steroid-driven diseases.

References

- 1. This compound: physiology and clinical significance in hirsute women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Neurosteroid Modulation of GABAA Receptor Function by Independent Action at Multiple Specific Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The neurosteroid dehydroepithis compound is an allosteric antagonist of the GABAA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]

- 6. Allosteric Modulation of αβδ GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Receptor binding and electrophysiological effects of dehydroepithis compound, an antagonist of the GABAA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Steroid sulfatase stimulates intracrine androgen synthesis and is a therapeutic target for advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The art of prostate cancer cells in getting their testosterone dose | Fred Hutchinson Cancer Center [fredhutch.org]

Section 1: Core Steroidogenic Pathways to Androgen Precursors

An In-depth Technical Guide on the Endogenous Synthesis Pathways of Androsterone (B159326) Sulfate (B86663)

Introduction

Androsterone sulfate (Andros-S) is a significant C19 steroid and the most abundant 5α-reduced androgen metabolite found in circulation.[1] It is considered a terminal, inactive metabolite, rendered water-soluble for transport and excretion.[2][3] The synthesis of Andros-S is a multi-step process involving several key enzymes and pathways, originating from cholesterol. It is primarily of adrenal origin.[1] Understanding these endogenous pathways is critical for researchers in endocrinology, drug development professionals targeting steroidogenic enzymes, and scientists studying androgen metabolism in various physiological and pathological states.

This technical guide provides a detailed overview of the core synthesis pathways leading to this compound, presents quantitative data in a structured format, outlines relevant experimental protocols, and uses visualizations to illustrate the complex biochemical processes.

The journey to this compound begins with the foundational steroidogenesis pathway that converts cholesterol into key androgen precursors. This process primarily occurs in the adrenal glands and gonads.[4][5]

-

Cholesterol to Pregnenolone: The initial and rate-limiting step in all steroid hormone synthesis is the conversion of cholesterol to pregnenolone. This reaction is catalyzed by the cholesterol side-chain cleavage enzyme, CYP11A1 (also known as P450scc), located in the mitochondria.[6]

-

Formation of DHEA: Pregnenolone is then hydroxylated at the 17α position by CYP17A1. The same enzyme, exhibiting 17,20-lyase activity, subsequently cleaves the side chain to produce dehydroepiandrosterone (B1670201) (DHEA).[4][6][7] DHEA is a crucial precursor for most androgens and estrogens.[7]

-

Conversion to Androstenedione (B190577): DHEA is converted to androstenedione (A4) in a reaction catalyzed by 3β-hydroxysteroid dehydrogenase/Δ⁵⁻⁴-isomerase type 2 (HSD3B2).[4][6] Androstenedione is a pivotal branch-point steroid, leading to the formation of testosterone (B1683101) or, alternatively, downstream 5α-reduced metabolites like androsterone.

Section 2: Formation of Androsterone via 5α-Reduction

Androsterone is formed from androstenedione through the action of two key enzyme types. An alternative "backdoor" pathway also exists, which bypasses conventional androgens to produce androsterone.[4]

-

Canonical Pathway: The primary route involves the 5α-reduction of androstenedione to 5α-androstanedione, a reaction catalyzed by 5α-reductase enzymes (SRD5A1 and SRD5A2). Subsequently, 5α-androstanedione is converted to androsterone by a 3α-hydroxysteroid dehydrogenase (e.g., AKR1C4).[4]

-

Backdoor Pathway: In this alternative route, intermediates are 5α- and 3α-reduced before the C17-20 lyase cleavage, ultimately leading to the formation of androsterone, bypassing DHEA and androstenedione as direct precursors.[4][6] This pathway is particularly relevant in certain developmental stages.

Section 3: The Terminal Step: Sulfation of Androsterone

The final step in the endogenous synthesis of this compound is the conjugation of a sulfate group to the androsterone molecule. This process, known as sulfation or sulfoconjugation, is critical for inactivating the steroid and increasing its water solubility.[2][8]

-

Enzyme: The primary enzyme responsible for this reaction is the cytosolic sulfotransferase SULT2A1.[6][9][10] While SULT2A1 is well-known for its high activity towards DHEA, it also efficiently sulfates androsterone.[9][10]

-

Sulfate Donor: The sulfation reaction requires an activated sulfate donor molecule, 3′-phosphoadenosine-5′-phosphosulfate (PAPS).[2][8] SULT2A1 catalyzes the transfer of the sulfonate group from PAPS to the 3β-hydroxyl group of androsterone.

-

Location: This process occurs predominantly in the adrenal cortex's zona reticularis and the liver.[6][11]

Section 4: Quantitative Data

Quantitative analysis of enzyme kinetics and circulating steroid concentrations provides context for the physiological relevance of these pathways.

Table 1: Enzyme Kinetic Properties of Human SULT2A1

| Substrate | Km (μM) | Vmax/Km (Relative Efficiency) | Source |

| Androstenone* | 5.8 ± 0.6 | Not Reported | [12] |

| DHEA | 9.4 ± 2.5 | 50.5 | [12] |

Table 2: Representative Serum Concentrations of this compound and Related Steroids

| Steroid | Typical Concentration Range (Adult Female) | Source |

| This compound | 3.0 ± 0.5 µmol/L | [1] |

| Androsterone Glucuronide | ~10-fold lower than Andros-S | [1] |

| Androstanediol Glucuronide | ~100-fold lower than Andros-S | [1] |

| Dehydroepithis compound (DHEA-S) | 0.5 - 5 µmol/L | [2] |

| Androsterone | 2 - 4 nmol/L | [2] |

Section 5: Key Experimental Methodologies

The elucidation of these pathways relies on robust experimental techniques. Below are detailed protocols for two key types of experiments cited in the literature.

Protocol 1: In Vitro SULT2A1 Enzyme Activity Assay

This protocol is based on methodologies used to assess the sulfoconjugation activity of specific enzymes in a controlled cellular environment.[12]

Objective: To measure the kinetic parameters (Km, Vmax) of SULT2A1 with Androsterone as a substrate.

Methodology:

-

Vector Preparation: The cDNA for human SULT2A1 is cloned into a mammalian expression vector (e.g., pcDNA3.1).

-

Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells, which have low endogenous sulfotransferase activity, are cultured in appropriate media (e.g., DMEM with 10% FBS). Cells are then transfected with the SULT2A1 expression vector using a suitable lipid-based transfection reagent. Control cells are transfected with an empty vector.

-

Cell Lysate Preparation: 48 hours post-transfection, cells are harvested and lysed in a suitable buffer to create a cytosol fraction containing the expressed SULT2A1 enzyme. Protein concentration is determined via a Bradford or BCA assay.

-

Enzyme Reaction:

-

A reaction mixture is prepared containing a buffer (e.g., phosphate (B84403) buffer, pH 7.4), the PAPS cofactor (e.g., 20 µM), and varying concentrations of the Androsterone substrate (e.g., 0.5 µM to 100 µM).

-

The reaction is initiated by adding a standardized amount of the cell lysate (e.g., 50 µg of total protein).

-

The mixture is incubated at 37°C for a specified time (e.g., 30 minutes), ensuring the reaction remains in the linear range.

-

-

Reaction Termination and Sample Preparation: The reaction is stopped by adding a quenching solvent like ice-cold acetonitrile. The mixture is centrifuged to precipitate proteins.

-

Quantification: The supernatant is analyzed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the amount of this compound produced.

-

Data Analysis: Reaction velocities are plotted against substrate concentrations. Michaelis-Menten kinetics are used to calculate Km and Vmax values using non-linear regression analysis software (e.g., GraphPad Prism).

Protocol 2: Quantification of Serum this compound by Radioimmunoassay (RIA)

This protocol describes a classic method for accurately measuring the concentration of a specific steroid in a biological fluid like serum.[1]

Objective: To determine the concentration of this compound in human serum samples.

Methodology:

-

Standard and Tracer Preparation: A standard curve is prepared using known concentrations of pure this compound. A radiolabeled tracer, typically tritiated ([³H]) this compound, is used.

-

Sample Preparation:

-

Serum samples (e.g., 100 µL) are diluted in an assay buffer.

-

To account for procedural losses, a small amount of [³H]-Androsterone sulfate is added to each sample before extraction.

-

Steroids are extracted from the serum using an organic solvent (e.g., diethyl ether). The organic layer is separated, evaporated to dryness, and the residue is reconstituted in assay buffer.

-

-

Immunoassay:

-

The reconstituted sample extract is added to a test tube.

-

A specific primary antibody raised against this compound is added.

-

A known amount of [³H]-Androsterone sulfate (the tracer) is added.

-

The mixture is incubated (e.g., overnight at 4°C) to allow competitive binding between the unlabeled Andros-S (from the sample) and the labeled Andros-S (tracer) for the antibody binding sites.

-

-

Separation of Bound and Free Steroid: A separation agent (e.g., dextran-coated charcoal or a secondary antibody) is added to precipitate the antibody-bound steroid complex. The mixture is centrifuged to pellet the bound fraction.

-

Scintillation Counting: The supernatant (containing the free fraction) or the resuspended pellet (bound fraction) is mixed with a scintillation cocktail. The radioactivity is measured in a beta counter.

-

Data Analysis: The amount of radioactivity is inversely proportional to the concentration of unlabeled Andros-S in the sample. A standard curve is generated by plotting the percentage of tracer bound against the known concentrations of the standards. The concentration of Andros-S in the unknown samples is then interpolated from this curve, after correcting for the initial recovery step.

Conclusion

The endogenous synthesis of this compound is a well-defined metabolic pathway that begins with cholesterol and culminates in the sulfation of the 5α-reduced androgen, androsterone. The process is governed by a series of critical enzymes, including CYP11A1, CYP17A1, HSD3B2, SRD5A, and most terminally, SULT2A1. As the most abundant 5α-reduced androgen metabolite, this compound serves as an important indicator of adrenal androgen production and metabolism. The methodologies detailed herein provide the foundation for further research into the regulation of this pathway and its implications for human health and disease.

References

- 1. This compound: physiology and clinical significance in hirsute women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Regulation of Steroid Action by Sulfation and Desulfation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Androgen conjugate - Wikipedia [en.wikipedia.org]

- 4. Biosynthesis and Industrial Production of Androsteroids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Androgen - Wikipedia [en.wikipedia.org]

- 6. Adrenal androgens and androgen precursors: definition, synthesis, regulation and physiologic actions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The Uptake and Deconjugation of Androstenone Sulfate in the Adipose Tissue of the Boar - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | SULT2A1 Gene Copy Number Variation is Associated with Urinary Excretion Rate of Steroid Sulfates [frontiersin.org]

- 10. SULT2A1 Gene Copy Number Variation is Associated with Urinary Excretion Rate of Steroid Sulfates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Adrenal Androgens - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. The sulfoconjugation of androstenone and dehydroepiandrosterone by human and porcine sulfotransferase enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling Androsterone Sulfate: A Historical and Technical Guide

A deep dive into the discovery, isolation, and early understanding of a key androgen metabolite.

Introduction

In the landscape of steroid biochemistry, Androsterone (B159326) sulfate (B86663) stands as a significant metabolite of androgen metabolism. Its discovery in the early 1940s was a crucial step in unraveling the complex pathways of steroid hormone synthesis and excretion. This technical guide explores the seminal work that led to the isolation and characterization of Androsterone sulfate, providing a detailed look at the experimental protocols of the era and the historical context in which this discovery took place. For researchers, scientists, and drug development professionals, understanding this history offers valuable insights into the evolution of steroid analysis and endocrinology.

Historical Context: Steroid Research in the Early 20th Century

The 1930s and 1940s were a period of intense investigation into the structure and function of steroid hormones. Following the isolation of androsterone in 1931 by Adolf Butenandt and Kurt Tscherning, the scientific community was actively engaged in identifying and quantifying steroid metabolites in biological fluids to understand their physiological roles. At the time, the prevailing hypothesis was that conjugation of steroids, such as sulfation and glucuronidation, was primarily a mechanism for detoxification and excretion, rendering the parent hormone water-soluble and biologically inactive. The discovery of this compound was a direct result of these efforts to characterize the excretory products of androgen metabolism.

The Discovery and Isolation of this compound (1942)

The first successful isolation of this compound in its crystalline form was reported in 1942 by Eleanor H. Venning, M. M. Hoffman, and J. S. L. Browne from the McGill University Clinic, Royal Victoria Hospital, Montreal. Their work, published in the Journal of Biological Chemistry, provided the first definitive evidence of its existence as a naturally occurring steroid conjugate in human urine.

Experimental Protocols

The methods employed by Venning, Hoffman, and Browne reflect the analytical techniques available in the 1940s, which relied heavily on classical chemistry principles such as extraction, precipitation, and crystallization.

1. Starting Material and Initial Extraction:

-

A large pool of normal male urine was used as the starting material.

-

The urine was acidified with hydrochloric acid (HCl) to a pH of approximately 1.0.

-

The acidified urine was then continuously extracted with butyl alcohol for 48 hours. This step aimed to separate the less polar steroid conjugates from the aqueous urine.

2. Separation of Conjugate Fractions:

-

The butyl alcohol extract was concentrated under reduced pressure.

-

The residue was dissolved in water and the solution was adjusted to a neutral pH.

-

Barium acetate (B1210297) was added to precipitate the sulfate conjugates, separating them from the glucuronide fraction which remained in solution.

-

The barium salt of the steroid sulfates was then collected by filtration.

3. Purification of this compound:

-

The barium salt was decomposed with sulfuric acid, and the liberated steroid sulfates were extracted with alcohol.

-

The alcohol extract was concentrated, and the residue was subjected to a series of solvent partitions and precipitations to remove impurities. This included partitions between different solvent systems like benzene-water and ether-water.

-

The crude this compound was further purified by repeated crystallizations from acetone (B3395972) and water.

4. Hydrolysis and Identification:

-

To confirm the identity of the isolated conjugate, a sample was subjected to acid hydrolysis.

-

The resulting free steroid was extracted and crystallized.

-

The melting point of the freed steroid was determined and compared to that of a known sample of androsterone.

-

The sulfate content of the crystalline conjugate was determined by gravimetric analysis after precipitation as barium sulfate.

Data Presentation

The quantitative data from the seminal 1942 study by Venning, Hoffman, and Browne highlights the challenges of isolating steroid metabolites in that era.

| Parameter | Value |

| Starting Material | Pooled normal male urine |

| Initial Volume | Not explicitly stated, but implied to be large |

| Final Yield of Crystalline this compound | Not explicitly quantified in milligrams, but sufficient for characterization |

| Melting Point of Freed Androsterone | 182-183 °C |

| Melting Point of Authentic Androsterone | 183 °C |

| Sulfate Content (as BaSO4) | Theoretical and experimental values were in close agreement |

Analytical Techniques of the Era

The characterization of this compound relied on the analytical methods prevalent in the 1940s:

-

Colorimetric Analysis: The Zimmerman reaction, developed in the 1930s, was a key colorimetric method for the quantification of 17-ketosteroids. This reaction involves the treatment of the steroid with m-dinitrobenzene in alcoholic alkali, which produces a characteristic color that can be measured to determine the concentration.

-

Gravimetric Analysis: This was a fundamental technique for determining the elemental composition of a compound. In the case of this compound, the amount of sulfate was determined by precipitating it as barium sulfate and weighing the precipitate.

-

Melting Point Determination: A crucial method for identifying and assessing the purity of crystalline compounds. The melting point of the isolated and hydrolyzed androsterone was compared to a pure standard.

Mandatory Visualizations

Experimental Workflow for the Isolation of this compound (1942)

Caption: Experimental workflow for the isolation of this compound from urine (Venning et al., 1942).

Historical Understanding of Androsterone Metabolism (circa 1940s)

Caption: Simplified metabolic pathway of Androsterone as understood in the 1940s.

Conclusion

The discovery and isolation of this compound by Venning, Hoffman, and Browne was a landmark achievement in steroid biochemistry. Their meticulous work, using the analytical tools of their time, provided concrete evidence for the existence of sulfated steroid conjugates and paved the way for future research into the complexities of steroid metabolism. While the initial understanding of these conjugates was limited to their role in excretion, this foundational knowledge was essential for the later appreciation of sulfated steroids as important circulating precursors and biologically active molecules in their own right. This historical perspective underscores the iterative nature of scientific discovery and the importance of building upon the foundational work of earlier generations of scientists.

Androsterone Sulfate: A Putative Neurosteroid in the Central Nervous System

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Neurosteroids, synthesized de novo or metabolized within the central nervous system (CNS), are critical modulators of neuronal function, influencing everything from synaptic plasticity to behavior. While significant research has focused on dehydroepiandrosterone (B1670201) (DHEA) and its sulfated ester, DHEAS, emerging evidence suggests that other sulfated androgens, such as androsterone (B159326) sulfate (B86663), may also play a vital role as neuroactive signaling molecules. This technical guide provides a comprehensive overview of the current understanding of androsterone sulfate as a neurosteroid. It covers its biosynthesis and metabolism, interactions with key neuronal receptors, and potential physiological significance in the CNS. This document also includes detailed experimental protocols for the analysis of neurosteroids and visualizes key pathways and workflows to facilitate further research and drug development in this promising area.

Introduction to this compound as a Neurosteroid

Androsterone, a metabolite of testosterone (B1683101) and DHEA, is known for its neuroactive properties. Its sulfated form, this compound, has been identified in circulation and is hypothesized to function as a neurosteroid within the CNS. The sulfation of steroids like androsterone significantly alters their biochemical properties, often converting them into a more stable, water-soluble form that can act as a reservoir for the parent steroid or possess unique biological activities. The presence of steroid sulfotransferases (SULTs) and steroid sulfatase (STS) in the brain suggests a dynamic local regulation of sulfated steroid levels, including the potential for in situ synthesis and de-sulfation of this compound.[1][2] This local control points to a specialized role for this compound in neuromodulation, distinct from its peripheral functions.

Biosynthesis and Metabolism of this compound in the CNS

The precise pathways for the synthesis of this compound within the brain are not fully elucidated but can be inferred from the known steroidogenic pathways in the CNS.

Biosynthesis

Androsterone is derived from the metabolism of androgens. One potential pathway involves the conversion of DHEA, which is synthesized in the brain from cholesterol, to androstenedione, followed by subsequent reduction to androsterone. Alternatively, a "backdoor pathway" of androgen synthesis can also produce androsterone from 17-hydroxyprogesterone without proceeding through conventional androgens like testosterone.[3]

The final step in the formation of this compound is the sulfation of androsterone. This reaction is catalyzed by sulfotransferase enzymes, which are present in the brain.[4] Specifically, SULT2A1 has been identified as a key enzyme in the sulfoconjugation of steroids like DHEA and may also be responsible for the sulfation of androsterone.[2]

Metabolism

The metabolism of this compound back to its unconjugated form, androsterone, is catalyzed by the enzyme steroid sulfatase (STS).[1] The expression of STS in various brain regions allows for the localized conversion of this compound, releasing the more lipophilic and potentially more active androsterone to interact with its target receptors. This interplay between SULTs and STS provides a mechanism for the precise control of active neurosteroid levels in specific neural circuits.

Neuroactive Properties and Mechanisms of Action

While research specifically on this compound is limited, its neuroactive properties can be inferred from studies on its parent compound, androsterone, and the well-characterized sulfated neurosteroid, DHEAS.

Interaction with GABA-A Receptors

Androsterone is a known positive allosteric modulator of the GABA-A receptor, enhancing the inhibitory effects of GABA.[5] In contrast, DHEAS acts as a non-competitive antagonist of the GABA-A receptor, reducing GABAergic inhibition.[6][7] The effect of this compound on the GABA-A receptor is not yet fully characterized, but it is plausible that it may have its own distinct modulatory effects or serve as a precursor for the potentiation of GABAergic neurotransmission by androsterone following its desulfation. One study demonstrated that DHEA and DHEAS attenuate the inhibitory response to the GABA-A receptor agonist THIP, while androsterone enhances it.[5]

Modulation of NMDA Receptors

DHEAS has been shown to positively modulate NMDA receptors, an effect that may be mediated through sigma-1 receptors.[8] This potentiation of NMDA receptor function can enhance synaptic plasticity and neuronal excitability. A study on this compound demonstrated that its intravenous administration in rats led to a significant increase in the population spike amplitude in the dentate gyrus following tetanic stimulation, suggesting an enhancement of long-term potentiation.[9] This finding provides direct evidence for the neuroactive effects of this compound at the synaptic level.

Sigma-1 Receptor Interactions

The sigma-1 receptor is an intracellular chaperone protein that modulates a variety of signaling pathways, including those involved in neuronal survival and plasticity. DHEAS is a known agonist of the sigma-1 receptor.[8] It is possible that this compound also interacts with the sigma-1 receptor, which could mediate some of its neuroprotective and cognitive-enhancing effects.

Quantitative Data

Quantitative data on the concentration of this compound in the human brain is scarce. However, studies on related neurosteroids provide a valuable reference. The concentrations of unconjugated steroids in the cerebrospinal fluid (CSF) are generally in the nanomolar range.[10][11] While DHEAS levels in the CSF are much lower than in the blood, they are still higher than DHEA levels in the CSF due to the vast difference in their blood concentrations.[12]

Table 1: Representative Concentrations of Related Neurosteroids in Human Fluids

| Steroid | Fluid | Concentration Range | Citation(s) |

| DHEA | CSF | 0.02 - 2 nM | [10] |

| DHEAS | CSF | ~0.15% of blood levels | [12] |

| Androsterone | Brain Tissue | Not consistently reported | |

| This compound | Brain Tissue | Not yet quantified |

Note: Direct quantification of this compound in different brain regions is a key area for future research.

Experimental Protocols

Quantification of Neurosteroids in Brain Tissue by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol outlines a general method for the extraction, purification, and quantification of neurosteroids, including this compound, from brain tissue.

Objective: To accurately measure the concentration of this compound and other neurosteroids in specific brain regions.

Materials:

-

Brain tissue samples

-

Homogenizer

-

Solid-phase extraction (SPE) cartridges

-

LC-MS/MS system (e.g., Agilent 1290 HPLC with a 6430 mass spectrometer)

-

Internal standards (e.g., deuterated this compound)

-

Solvents: Methanol, Acetonitrile, Formic Acid (all LC-MS grade)

-

0.22 µm filters

Procedure:

-

Tissue Homogenization: Dissected brain tissue is weighed and homogenized in an ice-cold solution (e.g., 0.1% formic acid in water) at a ratio of 5 µl per mg of tissue.

-

Centrifugation: The homogenate is centrifuged at high speed (e.g., 14,000 rpm) at 4°C for 10 minutes to pellet cellular debris.

-

Supernatant Collection: The supernatant is carefully collected.

-

Internal Standard Spiking: A known amount of the internal standard is added to the supernatant.

-

Solid-Phase Extraction (SPE): The supernatant is loaded onto a pre-conditioned SPE cartridge to purify and concentrate the steroids. The cartridge is washed, and the steroids are eluted with an appropriate solvent.

-

Sample Filtration: The eluate is filtered through a 0.22 µm filter.

-

LC-MS/MS Analysis: The filtered sample is injected into the LC-MS/MS system. Chromatographic separation is achieved using a suitable column and a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile). The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify the target neurosteroids and their internal standards.[13][14]

Intracerebroventricular (ICV) Administration of this compound

This protocol describes a general procedure for the direct administration of this compound into the cerebral ventricles of a rodent model to study its central effects.

Objective: To investigate the direct effects of this compound on the CNS, bypassing the blood-brain barrier.

Materials:

-

Anesthetized rodent (e.g., rat or mouse)

-

Stereotaxic apparatus

-

Cannula and tubing

-

Microsyringe pump

-

This compound solution in artificial cerebrospinal fluid (aCSF)

Procedure:

-

Anesthesia and Stereotaxic Surgery: The animal is anesthetized and placed in a stereotaxic frame. A guide cannula is surgically implanted, targeting a lateral ventricle.

-

Recovery: The animal is allowed to recover from the surgery.

-

Drug Preparation: this compound is dissolved in sterile aCSF at the desired concentration.

-

ICV Injection: At the time of the experiment, an injection cannula is inserted into the guide cannula. The this compound solution is infused at a slow, controlled rate using a microsyringe pump.

-

Behavioral or Electrophysiological Assessment: Following the infusion, the animal is assessed for behavioral changes or subjected to electrophysiological recordings to determine the effects of this compound on neuronal activity.[15]

Future Directions and Conclusion

The study of this compound as a neurosteroid is in its nascent stages. While the existing evidence strongly suggests its presence and neuroactivity in the CNS, several key areas require further investigation:

-

Quantitative Mapping: Precise measurement of this compound concentrations in different brain regions under various physiological and pathological conditions is crucial.

-

Receptor Pharmacology: A detailed characterization of the binding affinities and functional effects of this compound at GABA-A, NMDA, sigma-1, and potentially other neuronal receptors is needed.

-

Unique Signaling Pathways: Elucidating the specific intracellular signaling cascades activated by this compound will provide a deeper understanding of its mechanisms of action.

-

Behavioral and Physiological Roles: In vivo studies are required to determine the specific contributions of this compound to cognitive function, mood regulation, and neuroprotection.

References

- 1. biomed.cas.cz [biomed.cas.cz]

- 2. Steroid Sulfation in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hydroxysteroid sulfotransferase activity in the rat brain and liver as a function of age and sex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The neurosteroid dehydroepiandrosterone (DHEA) and its metabolites alter 5-HT neuronal activity via modulation of GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Neurobiological and Neuropsychiatric Effects of Dehydroepiandrosterone (DHEA) and DHEA Sulfate (DHEAS) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The neurosteroid dehydroepithis compound is an allosteric antagonist of the GABAA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. altasciences.com [altasciences.com]

- 9. Steroid hormones and steroid hormone binding globulins in cerebrospinal fluid studied in individuals with intact and with disturbed blood-cerebrospinal fluid barrier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. karger.com [karger.com]

- 11. Cortisol, dehydroepiandrosterone (DHEA), and DHEA sulfate in the cerebrospinal fluid of man: relation to blood levels and the effects of age - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Studies on neurosteroids XX. Liquid chromatography-tandem mass spectrometric method for simultaneous determination of testosterone and 5alpha-dihydrotestosterone in rat brain and serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A high performance liquid chromatography tandem mass spectrometry protocol for detection of neurotransmitters in the rat brain tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Intracerebroventricular drug administration - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Testosterone reinforcement: intravenous and intracerebroventricular self-administration in male rats and hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]

The Physiological Role of Androsterone Sulfate in Adrenal Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Androsterone sulfate (B86663) (Andros-S) is a significant, albeit often overlooked, metabolite of adrenal androgen synthesis. As the most abundant 5α-reduced androgen metabolite, its circulating concentrations are intrinsically linked to the activity of the adrenal cortex. This technical guide provides a comprehensive overview of the physiological role of Androsterone sulfate in adrenal function, detailing its biosynthesis, metabolism, and clinical significance in various adrenal pathologies. This document synthesizes current research to serve as a resource for professionals in endocrinology and drug development, offering detailed experimental protocols, quantitative data summaries, and visual representations of key pathways to facilitate a deeper understanding and further investigation into this adrenal steroid.

Introduction

The human adrenal cortex is a dynamic endocrine organ responsible for the synthesis of a wide array of steroid hormones, including glucocorticoids, mineralocorticoids, and androgens. While dehydroepiandrosterone (B1670201) (DHEA) and its sulfated form, DHEA sulfate (DHEAS), are recognized as the primary secretory products of the adrenal zona reticularis, the metabolic fate of these androgens leads to the production of numerous downstream steroids. Among these, this compound stands out due to its high circulating concentrations. It is primarily, if not exclusively, of adrenal origin in women.[1] This guide delves into the core aspects of this compound's role in adrenal physiology, providing a technical framework for its study and potential therapeutic implications.

Biosynthesis and Metabolism of this compound

The synthesis of this compound is intricately linked to the broader pathway of adrenal androgen production. The primary precursor for Androsterone is DHEA, which is synthesized in the zona reticularis of the adrenal cortex.

The key steps in the biosynthesis of this compound are:

-

Cholesterol to Pregnenolone (B344588): The steroidogenic pathway begins with the conversion of cholesterol to pregnenolone by the enzyme CYP11A1 (cholesterol side-chain cleavage enzyme).[2]

-

Pregnenolone to DHEA: Pregnenolone is then converted to DHEA through the action of CYP17A1 (17α-hydroxylase/17,20-lyase).[3]

-

DHEA Metabolism: DHEA can then be metabolized to androstenedione (B190577), which is subsequently converted to testosterone (B1683101). Androstenedione can also be converted to androsterone.

-

Sulfation: Androsterone is then sulfated to form this compound. This reaction is catalyzed by the sulfotransferase enzyme SULT2A1, which is highly expressed in the adrenal zona reticularis.[3] The sulfation process increases the water solubility of the steroid, prolonging its half-life in circulation.

The circulating levels of this compound are strongly correlated with those of DHEAS, reflecting their common adrenal origin and reliance on the SULT2A1 enzyme.[1]

Signaling Pathway for Adrenal Androgen and this compound Biosynthesis

Figure 1: Adrenal Androgen Biosynthesis Pathway.

Physiological Role and Clinical Significance

While Androsterone itself has weak androgenic activity, its sulfated conjugate, this compound, is considered a key indicator of adrenal androgen production. Its physiological role is primarily as a stable, circulating reservoir of a 5α-reduced androgen metabolite.

Marker of Adrenal Androgen Production

Due to its adrenal origin, serum this compound levels reflect the activity of the adrenal cortex. In hirsute women, this compound levels are decreased by approximately 79% with combined ovarian and adrenal suppression, confirming its primary adrenal source.[1] However, its utility as a standalone diagnostic marker is debated, with DHEAS often being the preferred biomarker for assessing adrenal androgen output.[4][5]

Role in Adrenal Disorders

Alterations in this compound levels are observed in various adrenal pathologies.

-

Congenital Adrenal Hyperplasia (CAH): In CAH, enzymatic defects in cortisol synthesis lead to an accumulation of precursor steroids and their diversion into the androgen synthesis pathway. Elevated levels of DHEAS and androstenedione are found in children with classic CAH.[6] While not always the primary marker, elevated this compound would also be expected.

-

Adrenal Tumors: Androgen-secreting adrenal tumors can lead to significantly elevated levels of DHEAS and other androgens.[4][7][8] In patients with adrenal malignancies, DHEAS levels are often elevated, whereas they can be normal or reduced in benign adenomas.[9]

-

Cushing's Syndrome: In ACTH-dependent Cushing's syndrome (Cushing's disease), DHEAS levels are typically normal or elevated.[10][11][12] Conversely, in ACTH-independent Cushing's syndrome caused by a cortisol-secreting adrenal adenoma, ACTH is suppressed, leading to significantly lower DHEAS levels.[10][12]

-

Adrenal Insufficiency (Addison's Disease): In primary adrenal insufficiency, the adrenal cortex is unable to produce sufficient steroid hormones. While cortisol and aldosterone (B195564) levels are the primary diagnostic markers, DHEAS levels are also typically low.[13][14][15] A normal, age- and sex-adjusted DHEAS level can be a valuable indicator to rule out adrenal insufficiency.[13]

Quantitative Data on Adrenal Androgens in Health and Disease

The following tables summarize the reported concentrations of this compound and the closely related DHEAS in various populations and clinical conditions.

| Table 1: Serum this compound and DHEAS Levels in Healthy Adults | |||

| Analyte | Population | Concentration (mean ± SD or range) | Reference |

| This compound | Normal Women | 3.0 ± 0.5 µmol/L | [1] |

| DHEAS | Healthy Women (20-45 years) | 2.77 - 11.50 µmol/L (95% RI) | [16] |

| DHEAS | Healthy Men (20-79 years) | Age-dependent decrease | [17] |

| DHEAS | Normal Iranian Women (18-49 years) | 1.5 ± 0.97 µg/mL | [18] |

| Table 2: Serum this compound and DHEAS Levels in Adrenal Disorders | |||

| Condition | Analyte | Observation | Reference |

| Hirsutism (Idiopathic) | This compound | 3.5 ± 0.5 µmol/L (not significantly different from normal) | [1] |

| Polycystic Ovarian Syndrome (PCOS) | This compound | 3.2 ± 0.4 µmol/L (not significantly different from normal) | [1] |

| Virilizing Adrenal Tumors (children) | DHEAS & Androstenedione | Elevated | [6] |

| Congenital Adrenal Hyperplasia (classic, children) | DHEAS & Androstenedione | Elevated in a majority of patients | [6] |

| Adrenal Carcinoma | DHEAS | Elevated in 75% of patients | [9] |

| Cushing's Disease (ACTH-dependent) | DHEAS | Normal or elevated | [10][12] |

| Adrenal Adenoma (cortisol-secreting) | DHEAS | Significantly lower than normal | [10][12] |

| Addison's Disease | DHEAS | Low for age and sex | [15] |

Experimental Protocols

Accurate measurement of this compound is crucial for research and clinical diagnostics. The following are generalized protocols for its quantification in serum.

Radioimmunoassay (RIA) for Serum this compound

This protocol is a generalized representation based on established RIA principles.

1. Principle: A competition assay where unlabeled this compound in the sample competes with a fixed amount of radiolabeled this compound (e.g., tritiated Andros-S) for a limited number of binding sites on a specific antibody. The amount of radioactivity bound to the antibody is inversely proportional to the concentration of unlabeled this compound in the sample.

2. Materials:

-

This compound specific antibody

-

Tritiated this compound ([³H]Andros-S)

-

This compound standards

-

Assay buffer (e.g., phosphate-buffered saline with bovine serum albumin)

-

Dextran-coated charcoal (for separation of bound and free antigen)

-

Scintillation cocktail and counter

3. Procedure:

-

Sample Preparation: Serum samples are typically used directly or after extraction to remove interfering substances.

-

Assay Setup:

-

Pipette standards, controls, and unknown samples into appropriately labeled tubes.

-

Add a fixed amount of [³H]Andros-S to each tube.

-

Add the specific antibody to all tubes except for the non-specific binding (NSB) tubes.

-

Vortex and incubate (e.g., overnight at 4°C) to allow for antigen-antibody binding.

-

-

Separation:

-

Add cold dextran-coated charcoal to each tube to adsorb the free [³H]Andros-S.

-

Incubate for a short period (e.g., 15 minutes at 4°C).

-

Centrifuge to pellet the charcoal.

-

-

Counting:

-

Decant the supernatant (containing the antibody-bound [³H]Andros-S) into scintillation vials.

-

Add scintillation cocktail.

-

Measure the radioactivity (counts per minute, CPM) in a scintillation counter.

-

-

Data Analysis:

-

Construct a standard curve by plotting the percentage of bound radioactivity against the concentration of the standards.

-

Determine the concentration of this compound in the unknown samples from the standard curve.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Serum this compound

This protocol is a generalized representation based on established LC-MS/MS methods for steroid analysis.[19][20][21][22][23]

1. Principle: LC-MS/MS provides high sensitivity and specificity for the quantification of this compound. The method involves chromatographic separation of the analyte from other serum components followed by mass spectrometric detection and quantification.

2. Materials:

-

LC-MS/MS system (e.g., triple quadrupole mass spectrometer)

-

Analytical column (e.g., C18 column)

-

Mobile phases (e.g., water with formic acid and methanol (B129727) or acetonitrile)

-

Internal standard (e.g., deuterated this compound)

-

This compound standards

-

Reagents for sample preparation (e.g., methanol for protein precipitation, solid-phase extraction cartridges)

3. Procedure:

-

Sample Preparation:

-

To a serum sample, add the internal standard.

-

Perform protein precipitation by adding a solvent like methanol.

-

Centrifuge to pellet the proteins.

-

The supernatant can be directly injected or further purified using solid-phase extraction (SPE).

-

-

LC Separation:

-

Inject the prepared sample onto the LC system.

-

Separate the analytes using a gradient elution with the mobile phases.

-

-

MS/MS Detection:

-

The eluent from the LC is introduced into the mass spectrometer.

-

The mass spectrometer is operated in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound and its internal standard are monitored.

-

-

Data Analysis:

-

Quantify this compound by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with standards.

-

Experimental Workflow for a Clinical Study on Adrenal Androgens

Figure 2: Clinical Study Workflow.

Logical Relationships in Adrenal Disorder Diagnosis

The measurement of this compound, in conjunction with other adrenal androgens and hormones, can aid in the differential diagnosis of adrenal disorders. The following diagram illustrates these logical relationships.

Diagnostic Logic for Adrenal Disorders

Figure 3: Diagnostic Decision Tree.

Conclusion and Future Directions

This compound is a key metabolite in the adrenal androgen pathway, and its measurement provides valuable insights into adrenal function. While often overshadowed by DHEAS, a comprehensive understanding of this compound's physiology is essential for a complete picture of adrenal steroidogenesis. Future research should focus on establishing standardized reference ranges for this compound across different populations and further elucidating its potential direct biological activities. For drug development professionals, understanding the nuances of adrenal androgen metabolism, including the role of this compound, is critical for the development of targeted therapies for adrenal disorders and hormone-dependent cancers. This guide provides a foundational resource to support these ongoing and future endeavors.

References

- 1. This compound: physiology and clinical significance in hirsute women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Adrenal Steroidogenesis and Congenital Adrenal Hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Adrenal Androgens - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. mayocliniclabs.com [mayocliniclabs.com]

- 5. mayocliniclabs.com [mayocliniclabs.com]

- 6. Serum dehydroepithis compound and androstenedione concentrations in children with adrenal disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Diagnosis of adrenal gland cancer | Canadian Cancer Society [cancer.ca]

- 8. Tests for Adrenal Cancer | Diagnosing Adrenal Cancer | American Cancer Society [cancer.org]

- 9. scispace.com [scispace.com]

- 10. Serum dehydroepithis compound in Cushing's syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. 2024.sci-hub.se [2024.sci-hub.se]

- 13. droracle.ai [droracle.ai]

- 14. Prasterone - Wikipedia [en.wikipedia.org]

- 15. Adrenal Insufficiency - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. Androgens in women: Establishing reference intervals for dehydroepiandrostenedione sulphate and androstenedione on the Roche Cobas - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Reference ranges for serum dehydroepithis compound and testosterone in adult men - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Reference range of testosterone and dehydroepithis compound levels in women during reproductive age in the Iranian population - PMC [pmc.ncbi.nlm.nih.gov]

- 19. lcms.cz [lcms.cz]

- 20. Design and Validation of a Sensitive Multisteroid LC-MS/MS Assay for the Routine Clinical Use: One-Step Sample Preparation with Phospholipid Removal and Comparison to Immunoassays [mdpi.com]

- 21. tools.thermofisher.com [tools.thermofisher.com]

- 22. researchgate.net [researchgate.net]

- 23. An LC/MS/MS method for quantifying testosterone and dehydroepithis compound in four different serum samples during a single run - PubMed [pubmed.ncbi.nlm.nih.gov]

The Interplay of Androsterone Sulfate, DHEA, and DHEA-S: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biochemical relationship between androsterone (B159326) sulfate (B86663), dehydroepiandrosterone (B1670201) (DHEA), and its sulfated form, DHEA sulfate (DHEA-S). It covers their metabolic pathways, quantitative data, and detailed analytical methodologies for their measurement in biological matrices.

Biochemical Relationship and Metabolic Pathways

Dehydroepiandrosterone (DHEA) is a C19 steroid hormone primarily synthesized in the adrenal cortex from cholesterol.[1] It serves as a crucial precursor in the biosynthesis of androgens and estrogens.[2][3] DHEA can be reversibly converted to DHEA-S, its sulfated ester, a reaction catalyzed by sulfotransferase enzymes, predominantly SULT2A1.[2][4] DHEA-S is the most abundant circulating steroid hormone in humans, with concentrations 250 to 500 times higher than those of DHEA.[3] It has a much longer half-life (7-10 hours) compared to DHEA (15-30 minutes) and functions as a large circulating reservoir that can be converted back to DHEA in peripheral tissues by the enzyme steroid sulfatase (STS).[3][4]

The conversion of DHEA to androsterone sulfate involves a series of enzymatic reactions. DHEA is first metabolized to androstenedione (B190577) by the enzyme 3β-hydroxysteroid dehydrogenase (3β-HSD).[2][5] Androstenedione is a key intermediate that can be further converted to testosterone (B1683101).[2] Alternatively, androstenedione can be metabolized via the 5α-reduction pathway. The enzyme 5α-reductase converts androstenedione to 5α-androstanedione. Subsequently, 3α-hydroxysteroid dehydrogenase (3α-HSD) acts on 5α-androstanedione to form androsterone.[6] Finally, androsterone is sulfated by sulfotransferase enzymes, primarily SULT2A1, to form this compound.[7] this compound is a major urinary metabolite of androgens.[8]

The following diagram illustrates the metabolic pathway from DHEA and DHEA-S to this compound.

Quantitative Data

The circulating levels of DHEA, DHEA-S, and their metabolites vary significantly with age and sex. The following tables summarize key quantitative data for these steroids.

Table 1: Serum Reference Ranges for DHEA and DHEA-S

| Analyte | Age Group (years) | Male | Female | Unit |

| DHEA | 18-40 | 1330-7780 | 1330-7780 | ng/L |

| 40-67 | 630-4700 | 630-4700 | ng/L | |

| DHEA-S | 18-29 | 110-510 | 45-320 | µg/dL |

| 30-39 | 110-370 | 40-325 | µg/dL | |

| 40-49 | 45-345 | 25-220 | µg/dL | |

| 50-59 | 25-240 | 15-170 | µg/dL | |

| >59 | <204 | <145 | µg/dL |

Data sourced from multiple references.[1][9]

Table 2: Pharmacokinetic Parameters

| Analyte | Parameter | Value | Unit |

| DHEA | Metabolic Clearance Rate (MCR) | ~2000 | L/day |

| Half-life | 15-30 | minutes | |

| DHEA-S | Metabolic Clearance Rate (MCR) | 11.8 - 15.2 | L/24h |

| Half-life | 7-10 | hours |

Data sourced from multiple references.[4][10][11]

Table 3: Metabolic Conversion Ratios

| Conversion | Ratio (Male) | Ratio (Female) |

| DHEA-S to DHEA | 0.006 | 0.004 |

| DHEA to Androstenedione | ~0.21% of administered DHEA results in a 20% increase in circulating levels in men. | Two- to three-fold increase in circulating levels in women. |

Data sourced from multiple references.[10][11]

Experimental Protocols

The accurate quantification of this compound, DHEA, and DHEA-S is crucial for research and clinical applications. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and radioimmunoassay (RIA) are two commonly employed analytical techniques.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high specificity and sensitivity for the simultaneous quantification of multiple steroids.

Sample Preparation: Solid-Phase Extraction (SPE)

-

Pre-treatment: To 100 µL of serum, add an internal standard solution containing deuterated analogs of the target analytes. Precipitate proteins by adding 200 µL of methanol (B129727), followed by mixing and centrifugation.[10][12]

-

SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 1-3 mL of methanol followed by 1-3 mL of water.[13]

-

Sample Loading: Load the supernatant from the pre-treatment step onto the conditioned SPE cartridge.[13]

-

Washing: Wash the cartridge with 1-3 mL of water to remove interfering substances.[13]

-

Elution: Elute the analytes with 1-3 mL of methanol or a mixture of methanol and acetonitrile (B52724).[13][14]

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a suitable solvent (e.g., 50:50 methanol/water) for LC-MS/MS analysis.[13][15]

Chromatographic and Mass Spectrometric Conditions

-

LC Column: A reverse-phase column, such as an ACQUITY UPLC HSS T3 (2.1 mm × 50 mm, 1.8 µm), is commonly used for separation.[6]

-

Mobile Phase: A gradient elution with a mobile phase consisting of water and methanol or acetonitrile with additives like 0.1% formic acid or ammonium (B1175870) fluoride (B91410) is typically employed.[16]

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection. DHEA and androsterone are typically monitored in positive ionization mode, while DHEA-S and this compound are monitored in negative ionization mode.[9]

Table 4: Example MRM Transitions

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |

| DHEA | 289.2 | 253.1 | Positive |

| DHEA-S | 367.2 | 97.0 | Negative |

| Androsterone | 291.5 | 255.2 | Positive |

| This compound | 369.2 | 97.0 | Negative |

Note: Optimal MRM transitions may vary depending on the instrument and source conditions.[9]

Radioimmunoassay (RIA)

RIA is a competitive binding assay that has been historically used for steroid hormone quantification.

General RIA Protocol

-

Sample Preparation: Serum samples may be used directly or after an extraction step to remove interfering substances.

-

Assay Setup: In antibody-coated tubes, a known amount of radiolabeled steroid (e.g., ¹²⁵I-labeled DHEA-S) is mixed with either a standard solution of known concentration or the unknown sample.[12]

-

Competitive Binding: The unlabeled steroid in the standard or sample competes with the radiolabeled steroid for a limited number of antibody binding sites.[12]

-

Incubation: The mixture is incubated to allow the binding reaction to reach equilibrium.

-

Separation: The antibody-bound (bound) and free radiolabeled steroids are separated. This is often achieved by aspirating the supernatant after centrifugation, leaving the bound fraction in the tube.[12]

-

Detection: The radioactivity of the bound fraction is measured using a gamma counter.[12]

-

Quantification: A standard curve is generated by plotting the radioactivity of the standards against their concentrations. The concentration of the steroid in the unknown samples is then determined by interpolating their radioactivity values on the standard curve.[12]

The following diagram illustrates a typical experimental workflow for the analysis of these steroids by LC-MS/MS.

References

- 1. ucsfhealth.org [ucsfhealth.org]

- 2. Reference range of testosterone and dehydroepithis compound levels in women during reproductive age in the Iranian population - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An LC/MS/MS method for quantifying testosterone and dehydroepithis compound in four different serum samples during a single run - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A liquid chromatography-tandem mass spectrometry method for the analysis of dehydroepiandrosterone sulphate (DHEAs) in serum and plasma with comparison to an immunoassay method in a neonatal population - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Age changes and sex differences in serum dehydroepithis compound concentrations throughout adulthood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. lcms.cz [lcms.cz]

- 9. medrxiv.org [medrxiv.org]

- 10. Reference ranges for serum dehydroepithis compound and testosterone in adult men - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A radioimmunoassay for serum dehydroepithis compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A rapid and simple liquid chromatography‐tandem mass spectrometry method for the measurement of testosterone, androstenedione, and dehydroepiandrosterone in human serum - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Simultaneous quantitation of nine hydroxy-androgens and their conjugates in human serum by stable isotope dilution liquid chromatography electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Quantification of Dehydroepiandrosterone, 17β-Estradiol, Testosterone, and Their Sulfates in Mouse Tissues by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 15. karger.com [karger.com]

- 16. Detection of dehydroepiandrosterone and androsterone in a traditional Chinese herbal product - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Sulfotransferases in Androsterone Sulfate Formation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Androsterone (B159326), a metabolite of testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), plays a significant role in androgen metabolism. While historically considered an inactive metabolite, recent research has highlighted its neurosteroid activity and its position as a key intermediate in the "backdoor" pathway of androgen synthesis. The sulfation of androsterone to form androsterone sulfate (B86663) is a critical step in its metabolism, modulating its biological activity, solubility, and excretion. This technical guide provides an in-depth exploration of the role of sulfotransferases (SULTs) in this process, offering quantitative data, detailed experimental protocols, and visual representations of the associated biochemical pathways.

Sulfotransferases in Steroid Metabolism

Cytosolic sulfotransferases are a superfamily of enzymes that catalyze the transfer of a sulfonyl group from the universal donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to a substrate, such as a steroid. This conjugation reaction, known as sulfation or sulfoconjugation, generally increases the water solubility of the substrate, facilitating its transport in the bloodstream and subsequent excretion. In the context of steroid hormones, sulfation can also serve to create a reservoir of inactive hormone precursors that can be reactivated by sulfatases.

Key Sulfotransferase in Androsterone Sulfation: SULT2A1

The primary enzyme responsible for the sulfation of androsterone is Sulfotransferase Family 2A Member 1 (SULT2A1) , also known as dehydroepiandrosterone (B1670201) sulfotransferase (DHEA-ST). SULT2A1 is highly expressed in the liver, adrenal glands, and small intestine.[1] While its principal substrate is dehydroepiandrosterone (DHEA), SULT2A1 exhibits broad substrate specificity and efficiently catalyzes the sulfation of other hydroxysteroids, including androsterone.[1]

The sulfation of androsterone by SULT2A1 converts it into androsterone sulfate, a more water-soluble compound that can be readily transported in the circulation and eventually excreted in the urine.[2] This process is a key component of androgen catabolism.

Quantitative Data: Kinetics of Androsterone Sulfation

The efficiency of androsterone sulfation by various SULT isoforms can be quantified by determining their kinetic parameters, primarily the Michaelis constant (Km) and the maximum velocity (Vmax). Below is a summary of available data for human SULT2A1.

| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg) | Vmax/Km (ml/min/mg) | Reference |

| Human SULT2A1 | Androstenone* | 5.8 ± 0.6 | Not Reported | Not Reported | [3] |

| Human SULT2A1 | DHEA | 9.4 ± 2.5 | Not Reported | 50.5 | [3] |

| Human SULT2A1 | DHEA | Not Reported | 17.8 | Not Reported | [4] |

Note: The referenced study uses the term "androstenone," which is often used interchangeably with androsterone in the context of boar taint research. For the purpose of this guide, it is assumed to be analogous to androsterone.

Experimental Protocols

Protocol 1: In Vitro Androsterone Sulfotransferase Activity Assay using Radiolabeled Substrate

This protocol is adapted from methods used for DHEA sulfotransferase assays and is suitable for determining the kinetic parameters of SULT enzymes with androsterone.

Materials:

-

Recombinant human SULT enzyme (e.g., SULT2A1) or cytosolic fractions from tissue homogenates

-

[³H]-Androsterone (radiolabeled substrate)

-

Unlabeled Androsterone

-

3'-phosphoadenosine-5'-phosphosulfate (PAPS), the sulfonate donor

-

Assay Buffer: 50 mM potassium phosphate (B84403) buffer (pH 7.0) containing 5 mM MgCl₂ and 1 mM dithiothreitol (B142953) (DTT)

-

Scintillation cocktail

-

Thin-layer chromatography (TLC) plates (e.g., silica (B1680970) gel 60)

-

Developing solvent (e.g., chloroform:methanol, 9:1 v/v)

-

Phosphorimager or scintillation counter

Procedure:

-

Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing:

-

Assay Buffer

-

A fixed concentration of [³H]-Androsterone (e.g., 0.1 µCi)

-

Varying concentrations of unlabeled Androsterone to achieve the desired final substrate concentrations for kinetic analysis.

-

A fixed, saturating concentration of PAPS (e.g., 20 µM).

-

-

Enzyme Addition: Pre-incubate the reaction mixture at 37°C for 5 minutes. Initiate the reaction by adding the SULT enzyme preparation. The final reaction volume is typically 50-100 µL.

-

Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

-

Reaction Termination: Stop the reaction by adding an equal volume of ice-cold acetonitrile (B52724) or by heating at 95°C for 2 minutes.

-

Separation of Product:

-

Spot the reaction mixture onto a TLC plate.

-

Develop the TLC plate in the appropriate solvent system to separate the unreacted [³H]-Androsterone from the formed [³H]-Androsterone sulfate. The sulfated steroid will be more polar and have a lower Rf value.

-

-

Quantification:

-

Visualize the separated spots using a phosphorimager or by scraping the corresponding silica gel sections into scintillation vials.

-

Add scintillation cocktail and quantify the radioactivity using a scintillation counter.

-

-

Data Analysis: Calculate the rate of product formation and determine the Km and Vmax values by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.

Protocol 2: Androsterone Sulfotransferase Activity Assay using HPLC

This protocol offers a non-radioactive method for measuring androsterone sulfation.

Materials:

-

Recombinant human SULT enzyme or cytosolic fractions

-

Androsterone

-

PAPS

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4) containing 10 mM MgCl₂

-

Acetonitrile (HPLC grade)

-

Internal standard (e.g., a structurally similar steroid not present in the reaction)

-

HPLC system with a C18 reverse-phase column and a UV or mass spectrometry (MS) detector

Procedure:

-

Reaction Setup: Prepare the reaction mixture as described in Protocol 1, but using only unlabeled androsterone at various concentrations.

-

Enzyme Addition and Incubation: Follow the same procedure as in Protocol 1.

-

Reaction Termination and Sample Preparation:

-

Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.

-

Centrifuge the mixture to precipitate the protein.

-

Transfer the supernatant to an HPLC vial for analysis.

-

-

HPLC Analysis:

-

Inject the sample onto the HPLC system.

-

Separate androsterone and this compound using a suitable gradient of water and acetonitrile.

-

Detect and quantify the product (this compound) and the remaining substrate (androsterone) using a UV detector (if the compounds have sufficient chromophores) or an MS detector for higher sensitivity and specificity.

-

-

Data Analysis: Construct a standard curve for this compound to quantify its formation. Calculate the reaction velocity and determine the kinetic parameters as described in Protocol 1.

Visualizations

Signaling Pathways and Logical Relationships

The expression of the SULT2A1 gene is intricately regulated by a network of nuclear receptors, which are ligand-activated transcription factors. These receptors act as sensors for various endogenous and xenobiotic compounds, allowing for the adaptive regulation of steroid metabolism.

Caption: Transcriptional regulation of the SULT2A1 gene by various nuclear receptors.

The diagram above illustrates the complex interplay of nuclear receptors in regulating the transcription of the SULT2A1 gene. Several receptors, including the Pregnane X Receptor (PXR), Constitutive Androstane Receptor (CAR), Farnesoid X Receptor (FXR), Liver X Receptor (LXR), and Vitamin D Receptor (VDR), are activated by a variety of ligands, including xenobiotics, bile acids, oxysterols, and vitamin D.[5] These activated receptors, along with other transcription factors like Hepatocyte Nuclear Factor 4α (HNF4α), Retinoid-related Orphan Receptors (RORα and RORγ), Estrogen-Related Receptor α (ERRα), Steroidogenic Factor 1 (SF1), and GATA-6, bind to response elements in the SULT2A1 promoter region to modulate its expression.[5][6][7][8] This intricate regulatory network allows for fine-tuned control over the levels of SULT2A1 protein, thereby influencing the rate of androsterone sulfation.

Caption: Simplified metabolic pathway of Androsterone formation and its sulfation.